molecular formula C5H7NO3 B13950843 1-Formamidocyclopropane-1-carboxylic acid CAS No. 42303-43-5

1-Formamidocyclopropane-1-carboxylic acid

Cat. No.: B13950843
CAS No.: 42303-43-5
M. Wt: 129.11 g/mol
InChI Key: UPIUTCMVUPFJTQ-UHFFFAOYSA-N
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Description

Contextualization within Cyclopropane (B1198618) Chemistry Research

Cyclopropane rings are three-membered carbocycles that impart unique conformational rigidity and stereochemical properties to molecules. nih.gov These characteristics make cyclopropane-containing compounds valuable building blocks in medicinal chemistry and organic synthesis. The introduction of functional groups, such as the formamido and carboxylic acid moieties in the compound , offers potential for diverse chemical transformations and biological interactions. The study of such derivatives contributes to the broader understanding of how the strained cyclopropane ring influences molecular properties and reactivity.

Significance as a Derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC) in Biochemical and Organic Synthesis Research

The most significant context for 1-Formamidocyclopropane-1-carboxylic acid comes from its parent compound, 1-Aminocyclopropane-1-carboxylic acid (ACC). ACC is a well-established intermediate in the biosynthesis of ethylene (B1197577), a crucial plant hormone that regulates numerous developmental processes, including fruit ripening and leaf senescence. frontiersin.orgwikipedia.orgfrontiersin.org The conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase is a key regulatory step in this pathway. frontiersin.orgnih.gov

In biochemical research, N-acylated derivatives of ACC, such as 1-malonyl-ACC (MACC) and 1-(γ-L-glutamyl)-ACC (GACC), are known conjugates that regulate the cellular pool of ACC available for ethylene production. nih.govnih.gov From an organic synthesis perspective, the amino group of ACC is a common site for modification to create analogues with altered biological activity or to serve as intermediates for more complex molecules. The formamido group in this compound represents a simple N-acylation, suggesting its potential role as a synthetic precursor or a metabolite.

Overview of Current Research Gaps and Future Directions for the Chemical Compound

A comprehensive search of scientific databases reveals a significant void in research specifically focused on this compound. There is a lack of published studies detailing its synthesis, spectroscopic characterization, physical and chemical properties, and biological activity.

This absence of information presents numerous opportunities for future research:

Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) would be the foundational step.

Biochemical Investigation: Studies could explore whether this compound occurs naturally in biological systems, perhaps as a minor metabolite of ACC. Investigating its potential as a substrate or inhibitor for enzymes involved in ACC metabolism, such as ACC oxidase or ACC N-malonyltransferase, could yield valuable insights.

Pharmacological Screening: Given the diverse biological activities of other cyclopropane-containing molecules, screening this compound for various pharmacological effects would be a logical line of inquiry.

Agrochemical Potential: As a derivative of a key plant metabolite, its potential as a plant growth regulator or herbicide could be explored.

Interdisciplinary Relevance in Chemical Biology and Material Sciences

While no direct applications have been reported, the structural motifs of this compound suggest potential relevance in interdisciplinary fields.

In chemical biology , N-formylated amino acids can play roles in various biological processes. The unique conformational constraints imposed by the cyclopropane ring could be exploited to design novel peptide mimics or enzyme inhibitors.

In material sciences , amino acid derivatives can be used to create functionalized polymers and other materials. For instance, polymers incorporating amino acids in their side chains have been explored for applications in drug delivery and bio-separation. mdpi.com While speculative, the potential for this compound to be incorporated into novel materials with specific properties exists, though this remains an unexplored area. Another N-substituted derivative, Fmoc-1-aminocyclopropane-1-carboxylic acid, finds use in developing new materials like polymers with unique mechanical or thermal characteristics. chemimpex.com

Properties

CAS No.

42303-43-5

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

1-formamidocyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-3-6-5(1-2-5)4(8)9/h3H,1-2H2,(H,6,7)(H,8,9)

InChI Key

UPIUTCMVUPFJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)NC=O

Origin of Product

United States

Synthetic Methodologies for 1 Formamidocyclopropane 1 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 1-Formamidocyclopropane-1-carboxylic acid, two primary disconnection strategies are apparent.

The most logical and direct disconnection occurs at the amide bond (C-N bond). This is a type of one-group disconnection focused on the functional group. quizlet.com This cleavage simplifies the target molecule into two key synthons: a 1-carboxycyclopropyl-1-ammonia cation and a formyl anion. These synthons correspond to readily available synthetic equivalents: 1-Aminocyclopropane-1-carboxylic acid (ACC) and a suitable formylating reagent. This strategy is highly efficient as ACC is a well-known and accessible precursor. nih.gov

A more fundamental disconnection strategy targets the cyclopropane (B1198618) ring of the ACC precursor itself. This approach breaks the molecule down into more basic acyclic or simpler cyclic precursors. Key strategies for disconnecting the ACC core include:

Bis-alkylation approach: Disconnecting the C1-C2 and C1-C3 bonds of the cyclopropane ring leads to a glycine (B1666218) enolate equivalent and a 1,2-dihaloethane. This represents a double alkylation strategy on a glycine precursor. researchgate.net

Cyclopropanation approach: Disconnecting a C-C bond within the ring (e.g., C2-C3) can lead to a dehydroamino acid derivative and a C1-equivalent like a carbene or ylide. This points to a forward synthesis involving the cyclopropanation of an alkene. researchgate.netnih.gov

These retrosynthetic pathways provide a logical framework for developing the synthetic methodologies discussed below.

Direct Synthesis Approaches Utilizing Formylation Reactions

Direct synthesis focuses on the construction of the target molecule from its immediate precursors, as identified through retrosynthetic analysis.

N-Formylation of 1-Aminocyclopropane-1-carboxylic acid (ACC)

The most straightforward method for synthesizing this compound is the direct N-formylation of 1-Aminocyclopropane-1-carboxylic acid (ACC). This involves the reaction of the primary amino group of ACC with a formylating agent to form the corresponding formamide (B127407).

Utilizing Formylating Reagents (e.g., mixed anhydrides, activated esters)

A variety of reagents have been developed for the N-formylation of amines and amino acids, any of which could potentially be applied to ACC. nih.gov The choice of reagent often depends on factors like substrate compatibility, reaction conditions, and desired yield.

One of the most common and effective methods involves the use of mixed anhydrides, such as acetic formic anhydride (B1165640). nih.gov This reagent can be generated in situ from formic acid and acetic anhydride and typically reacts quickly and cleanly with primary amines to give high yields of the formylated product. nih.gov

Another approach utilizes formic acid activated by coupling reagents. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid group of formic acid, facilitating its reaction with the amine. researchgate.netscispace.com Formic acid itself can also be used directly, often by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct of the condensation reaction. nih.govscispace.com

Other activated formylating agents include chloral, which provides excellent yields at low temperatures, and various activated formate (B1220265) esters. nih.govscispace.com N-Formylsaccharin has also been reported as a powerful crystalline formylating reagent that works under mild conditions.

Formylating Agent/SystemTypical ConditionsAdvantages
Acetic Formic AnhydrideGenerated in situ, low temperatureHigh yields, fast reaction times nih.gov
Formic Acid / TolueneReflux with Dean-Stark trapUses inexpensive reagents, simple procedure scispace.com
Formic Acid / DCC or EDCIAnhydrous organic solventActivated formic acid for milder conditions researchgate.netscispace.com
ChloralLow temperatureExcellent yields, chloroform (B151607) as the main byproduct nih.gov
N-FormylsaccharinMild conditions (e.g., THF, rt)Powerful crystalline reagent, selective for amines
Biocatalytic Formylation Strategies

Biocatalytic methods offer the potential for high selectivity and environmentally benign reaction conditions. While specific biocatalytic N-formylation of ACC is not widely documented, the field of enzyme-catalyzed reactions is expanding. The discovery or engineering of formyltransferases or other enzymes capable of utilizing ACC as a substrate could provide a green alternative to traditional chemical methods. Carboxylate reductases (CARs), for instance, are enzymes that can reduce carboxylic acids to aldehydes, showcasing the potential of biocatalysis in manipulating functional groups relevant to this synthesis. rwth-aachen.de Further research in this area may yield specific biocatalysts for this transformation.

Cycloaddition Reactions for Cyclopropane Ring Formation

This strategy involves forming the cyclopropane ring of the ACC precursor, which would then be formylated in a subsequent step. Cycloaddition reactions are powerful tools for ring formation. A notable method is the 1,3-dipolar cycloaddition of diazo compounds to activated alkenes, such as dehydroamino acids. nih.gov This reaction proceeds through a pyrazoline intermediate which then extrudes nitrogen gas to yield the cyclopropane ring. The stereoselectivity of this reaction can often be controlled by the choice of catalyst or reaction conditions. nih.gov

Another widely used method for cyclopropanation is the Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple (Simmons-Smith reagent) or diethylzinc (B1219324) (Furukawa reagent). mdpi.com This reaction is known for its stereospecificity, where the methylene (B1212753) group is delivered to the same face of the double bond, making it a valuable tool in the synthesis of complex molecules containing a cyclopropane motif. mdpi.com

Multi-Component Reactions in Chemical Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominent in the literature, the principles can be applied to generate its analogues or precursors. For instance, MCRs have been developed for the stereocontrolled synthesis of substituted cyclopropanes. researchgate.net Furthermore, [3+2] cycloaddition reactions involving amino acids as one of the components have been used to construct complex heterocyclic systems in a one-pot fashion. beilstein-journals.org The development of a novel MCR that combines a glycine equivalent, a 1,2-dielectrophile, and a formylating source could theoretically provide a highly convergent route to the target molecule or its derivatives.

Convergent and Linear Synthetic Pathways

The synthesis of the 1-aminocyclopropane-1-carboxylic acid (ACC) core, and by extension this compound, is typically achieved through linear synthetic sequences due to the small and relatively simple nature of the target molecule.

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential fashion. A common and efficient linear route to ACC involves a cyclization reaction using a glycine equivalent and a 1,2-dihaloethane. For instance, one pathway starts with nitroacetate (B1208598) and 1,2-dihaloethane, proceeding through alkylated cyclization, followed by nitro reduction and subsequent carboxyl hydrolysis to yield ACC. google.com Another established linear method involves the cyclopropanation of an N-protected glycine ester derivative. A particularly effective route involves the reaction of ethyl isocyanoacetate with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a strong base. umich.edu This forms ethyl 1-isocyanocyclopropane-1-carboxylate, which is then hydrolyzed to provide the amino acid ACC. umich.edu The final step to obtain the target compound is the formylation of the amino group.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule independently and then combining them in the final stages. While highly effective for large, complex molecules, this strategy is less common for a compact structure like this compound. A hypothetical convergent approach might involve the synthesis of a pre-functionalized cyclopropane ring that is then coupled with a separate reagent to install the amino and carboxyl groups, but such pathways are generally less efficient than linear strategies for this specific target.

Synthetic Strategy General Description Applicability to this compound
Linear Synthesis Sequential, step-by-step construction of the molecule from a single starting material.Highly applicable and most common. Routes typically involve cyclopropanation of a glycine or nitroacetate derivative followed by functional group transformations. google.comumich.edu
Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly.Less common and generally less efficient for this small target molecule.

Stereoselective Synthesis of Enantiopure this compound

While the parent this compound is achiral, many of its analogues, particularly those with substitutions on the cyclopropane ring, are chiral. The development of stereoselective synthetic methods is crucial for accessing specific enantiomers of these derivatives. These methods focus on establishing the stereochemistry during the key cyclopropanation step.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. blogspot.com After the desired transformation, the auxiliary is removed, yielding an enantiopure product.

One powerful application of this strategy is the synthesis of substituted ACCs using diketopiperazine scaffolds derived from chiral amino acids. For example, a chiral diketopiperazine can serve as a template to which an exocyclic double bond is attached. The subsequent conjugate addition of a phosphorus ylide to this double bond proceeds with high diastereoselectivity, controlled by the stereocenters of the auxiliary. rsc.orgresearchgate.net Hydrolysis and deprotection of the resulting diketopiperazinespirocyclopropane yields the desired enantiopure substituted ACC. rsc.orgresearchgate.net Similarly, chiral bicyclic lactams have been employed to achieve cyclopropanation with high enantiomeric excess (>99% e.e.), followed by removal of the auxiliary to furnish the final product. rsc.org

Chiral Auxiliary Type Key Reaction Diastereomeric/Enantiomeric Excess Reference
DiketopiperazineConjugate addition of a phosphorus ylide>98% d.e. rsc.orgresearchgate.net
Chiral Bicyclic LactamCyclopropanation followed by Curtius rearrangement>99% e.e. rsc.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For the synthesis of ACC analogues, rhodium(II) catalysts bearing chiral ligands have proven effective. For instance, the decomposition of vinyldiazomethanes in the presence of alkenes, catalyzed by chiral rhodium(II) N-(arylsulfonyl)prolinates, can produce all four stereoisomers of 2-phenylcyclopropan-1-amino acid with high stereoselectivity. acs.org Another strategy involves chiral phase-transfer catalysis for the stereoselective cyclopropanation of glycine ester imines, which has been used to synthesize intermediates for hepatitis C virus inhibitors. researchgate.net

Enzymatic resolution is a technique used to separate a racemic mixture of chiral molecules. It relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one of the two enantiomers. For ACC analogues, this often involves the kinetic resolution of a racemic ester. A lipase (B570770) or a peptidase can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.netgoogle.com The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. Serine carboxypeptidases, for example, have been shown to selectively hydrolyze one isomer of α-tertiary carboxylic acid esters with high fidelity. google.com This allows for the isolation of both the product acid and the starting ester in enantiomerically enriched forms.

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. For this compound and its precursor ACC, labeling with stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) is crucial for understanding its biosynthesis and metabolism. frontiersin.org

Deuterium Labeling: Deuterium-labeled ACC can be synthesized to probe the stereochemical course of enzymatic reactions. A common strategy involves using deuterated starting materials in established synthetic routes. For example, the synthesis of D,L-1-amino[2,2-²H₂]cyclopropane-1-carboxylic acid and 1-amino[2,2,3,3-²H₄]cyclopropane-1-carboxylic acid can be achieved by reacting ethyl isocyanoacetate with appropriately deuterated 1,2-dibromoethanes. umich.edu This allows for the specific placement of deuterium atoms on the cyclopropane ring. An alternative approach for synthesizing deuterated substituted ACCs involves using a deuterated sulfur ylide in a chiral auxiliary-mediated reaction, which can produce the labeled product with high stereoselectivity. rsc.orgresearchgate.net

Carbon-13 and Carbon-14 Labeling: Carbon labeling is essential for tracking the metabolic fate of the carbon skeleton. Studies have utilized [1-¹⁴C]ACC and [carboxyl-¹⁴C]ACC to demonstrate that during the conversion to ethylene (B1197577), the carboxyl group is released as CO₂, and C-1 is released as cyanide. nih.gov The synthesis of these labeled compounds follows standard routes but incorporates a ¹³C or ¹⁴C-labeled precursor at a key step. For example, ¹³C-labeled hydrogen cyanide can be used to introduce a label that will ultimately become the carboxyl group. fas.org The formyl group can also be labeled by using a ¹³C- or ¹⁴C-labeled formylating agent in the final step of the synthesis.

Isotope Labeling Position Synthetic Precursor/Method Reference
Deuterium (²H)C2 and C3 positionsDeuterated 1,2-dibromoethanes umich.edu
Deuterium (²H)C2 position (substituted ACC)Deuterated sulfur ylide rsc.orgresearchgate.net
Carbon-14 (¹⁴C)C1 position[1-¹⁴C] labeled precursors nih.gov
Carbon-14 (¹⁴C)Carboxyl group[carboxyl-¹⁴C] labeled precursors nih.gov

Nitrogen-15 Labeling for Tracers

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules in biological systems. wikipedia.org Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, is frequently used as a tracer because it can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the quantification of metabolic fluxes and the identification of downstream metabolites. wikipedia.orgnih.gov

The synthesis of ¹⁵N-labeled this compound ([¹⁵N]FACC) is not extensively documented in dedicated literature. However, a logical and chemically sound approach involves the formylation of its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), using a ¹⁵N-enriched formylating agent. This method leverages the high availability of ACC and various ¹⁵N-labeled reagents.

A plausible synthetic route is the reaction of ACC with a ¹⁵N-labeled formic acid equivalent. One common method for formylation of amino acids is the use of formic acid in the presence of a coupling agent or by converting formic acid to a more reactive species. For isotopic labeling, commercially available [¹⁵N]formamide or other ¹⁵N sources can be utilized to generate the necessary formylating agent.

Hypothetical Synthetic Scheme:

A general representation of this synthesis is as follows:

Preparation of the ¹⁵N-Formylating Agent: A ¹⁵N-labeled source, such as [¹⁵N]ammonium chloride, can be used to synthesize a reactive formylating agent. For instance, reaction with an appropriate reagent can yield [¹⁵N]formic acid or a derivative.

Formylation Reaction: 1-Aminocyclopropane-1-carboxylic acid (ACC) is dissolved in a suitable solvent, and the ¹⁵N-formylating agent is added. The reaction may require a catalyst or activating agent to proceed efficiently. The reaction conditions (temperature, solvent, reaction time) would need to be optimized to maximize the yield and purity of the desired product.

Purification: Following the reaction, the ¹⁵N-labeled this compound is purified from the reaction mixture, typically using chromatographic techniques such as high-performance liquid chromatography (HPLC), to ensure high isotopic and chemical purity.

The successful incorporation of the ¹⁵N label can be confirmed by mass spectrometry, which will show a one-mass-unit increase compared to the unlabeled compound, and by ¹⁵N NMR spectroscopy.

StepDescriptionReactantsExpected Outcome
1Preparation of ¹⁵N-Formylating Agent[¹⁵N]Ammonium Chloride, Formylating Precursor[¹⁵N]Formic Acid or derivative
2Formylation of ACC1-Aminocyclopropane-1-carboxylic acid, ¹⁵N-Formylating AgentCrude [¹⁵N]this compound
3PurificationCrude ProductPure [¹⁵N]this compound (>98% isotopic enrichment)

This table presents a generalized, interactive overview of the proposed synthetic steps for ¹⁵N labeling.

Solid-Phase Synthesis Approaches for Derivatives

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), is a cornerstone technique for the assembly of peptides and the creation of peptidomimetics. beilstein-journals.org This methodology allows for the efficient construction of complex molecules on an insoluble polymer support, simplifying purification by allowing excess reagents and byproducts to be washed away after each step. luxembourg-bio.com

Incorporating this compound into peptide-like molecules can be achieved by treating it as a non-standard amino acid within a standard SPPS protocol, such as the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. researchgate.netnih.gov

General Solid-Phase Synthesis Protocol:

The process for incorporating this compound into a peptide sequence on a solid support involves the following key steps:

Resin Selection and Preparation: The synthesis begins with an insoluble resin support, chosen based on the desired C-terminal functionality (e.g., amide or carboxylic acid). uci.edu Common resins include Wang resin for a C-terminal acid or Rink amide resin for a C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

First Amino Acid Coupling (if applicable): If this compound is not the first residue, the initial standard Fmoc-protected amino acid is coupled to the resin.

Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF, exposing a free amine group.

Activation and Coupling of this compound: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HBTU, HATU) to form a highly reactive species. This activated compound is then added to the resin, where it reacts with the free amine to form a peptide bond.

Capping (Optional): To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step with a reagent like acetic anhydride can be performed.

Chain Elongation: The deprotection and coupling steps are repeated with subsequent standard or non-standard amino acids to build the desired peptide sequence.

Cleavage and Final Deprotection: Once the synthesis is complete, the peptide derivative is cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to remove side-chain protecting groups.

Purification and Analysis: The crude product is purified by reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and HPLC analysis.

ParameterDescription
Solid Support Wang Resin or Rink Amide Resin
Protecting Group Strategy Fmoc (9-fluorenylmethyloxycarbonyl)
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Deprotection Reagent 20% Piperidine in DMF
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This interactive table summarizes the typical reagents and conditions for the solid-phase synthesis of derivatives of this compound.

This solid-phase approach allows for the systematic and efficient synthesis of a library of analogues containing the this compound moiety at various positions within a peptide chain, facilitating structure-activity relationship (SAR) studies.

Chemical Reactivity and Transformational Pathways of 1 Formamidocyclopropane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and decarboxylation. These transformations proceed through mechanisms common to most carboxylic acids.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid moiety of 1-Formamidocyclopropane-1-carboxylic acid is expected to react with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic synthesis for creating derivatives with modified properties.

Esterification: In a process known as Fischer esterification, carboxylic acids react with alcohols under acidic conditions to produce esters. openstax.org This is a reversible equilibrium-driven reaction, often requiring the use of excess alcohol or the removal of water to drive the reaction towards the product. nih.govyoutube.com For this compound, this would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. openstax.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. frontiersin.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative like an acid chloride first. openstax.org

Table 1: Expected Esterification and Amidation Reactions

Reaction Type Reactants Typical Catalyst/Reagent Expected Product
Esterification Alcohol (R'-OH) Strong Acid (e.g., H₂SO₄) 1-Formamidocyclopropane-1-carboxylate ester
Amidation Amine (R'-NH₂) Coupling Agent (e.g., DCC) N-Substituted 1-Formamidocyclopropane-1-carboxamide

Reduction to Aldehydes and Alcohols

The carboxylic acid group is at a high oxidation state and can be reduced to either a primary alcohol or an aldehyde.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. acs.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, eventually leading to the alcohol after an aqueous workup. acs.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. acs.org

Reduction to Aldehydes: The direct partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive than the starting carboxylic acid and are further reduced to the alcohol. acs.org This transformation usually requires a multi-step process, such as converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) which can then be reduced to an aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). nih.gov

Table 2: Expected Reduction Products

Starting Material Reducing Agent Expected Product
This compound LiAlH₄, then H₂O (1-Formamidocyclopropyl)methanol
This compound 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ 1-Formamidocyclopropane-1-carbaldehyde

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. wikipedia.org The reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. researchgate.net For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group, so the reaction is often catalyzed by an acid to protonate the hydroxyl group, converting it into a better leaving group (H₂O). openstax.org Alternatively, the carboxylic acid is converted into a more reactive derivative with a better leaving group, such as an acid chloride (-Cl) or an acid anhydride (B1165640) (-OCOR). researchgate.net These activated derivatives then readily react with a wide range of nucleophiles.

Reactions Involving the Formamide (B127407) Moiety

The formamide group in this compound serves as a protecting group for the primary amine. Its primary chemical transformation of interest is its removal to unmask the amine functionality.

Hydrolysis to 1-Aminocyclopropane-1-carboxylic acid (ACC)

The formyl group can be removed through hydrolysis under either acidic or basic conditions to yield the corresponding primary amine. This deprotection is a key step in synthesizing 1-Aminocyclopropane-1-carboxylic acid (ACC), an important precursor to the plant hormone ethylene (B1197577). science.govfrontiersin.orgwikipedia.org Acid-catalyzed hydrolysis is a common method for removing N-formyl groups from amino acid esters. google.com For instance, N-formyl-amino acid esters can be deprotected using a strong acid like hydrochloric acid in a mixed solvent system. google.com Another method involves reacting the N-formyl ester with hydroxylamine (B1172632) hydrochloride. google.com This transformation is crucial as it reveals the biologically active ACC molecule from its N-formylated precursor.

Table 3: Hydrolysis of the Formamide Moiety

Starting Material Reagents Product Significance
This compound H₃O⁺ or OH⁻, Heat 1-Aminocyclopropane-1-carboxylic acid (ACC) Deprotection to yield the ethylene precursor

N-Alkylation and N-Acylation Reactions

The presence of the formamido group in this compound allows for further functionalization through N-alkylation and N-acylation reactions. These transformations are crucial for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.

N-alkylation of the formamido nitrogen can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is critical to control the regioselectivity and prevent unwanted side reactions, such as O-alkylation of the carboxylate. nih.gov Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed to deprotonate the amide, generating a nucleophilic nitrogen that readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org

N-acylation introduces a second acyl group onto the nitrogen atom, forming an N-acylformamido derivative. This reaction typically proceeds by treating the starting material with an acylating agent such as an acid chloride or anhydride in the presence of a base. Common acylating agents include acetyl chloride and benzoyl chloride. The reaction conditions for N-acylation are generally mild, and the use of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often preferred to scavenge the acid byproduct. nih.gov

Reaction TypeReagentsProduct Type
N-Alkylation Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, LDA)N-Alkyl-1-formamidocyclopropane-1-carboxylic acid
N-Acylation Acyl chloride (e.g., AcCl, BzCl), Base (e.g., Pyridine)N-Acyl-1-formamidocyclopropane-1-carboxylic acid

Dehydration and Rearrangement Processes

The formamido group can undergo dehydration to yield an isonitrile derivative. This transformation is typically achieved by treatment with dehydrating agents such as phosphorus oxychloride (POCl₃) or triflic anhydride in the presence of a base. The resulting isonitrile is a versatile intermediate for further synthetic manipulations.

Rearrangement reactions involving the formamido and carboxylic acid groups are also plausible under specific conditions. For instance, acid-catalyzed rearrangements could potentially lead to the formation of five-membered heterocyclic systems through intramolecular cyclization, although specific examples for this compound are not extensively documented. The thermal decomposition of carboxylic acids can proceed via decarboxylation or dehydration, with the pathway being influenced by temperature and the presence of catalysts. researchgate.netrsc.orgrsc.org N-formyl amino acids are known to be important intermediates in various biological and synthetic processes. researchgate.netgoogle.comgoogle.com

Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is susceptible to reactions that relieve its inherent ring strain. These transformations often lead to the formation of linear or larger ring structures.

Ring-Opening Reactions and Mechanistic Investigations

The cyclopropane ring can be opened under various conditions, including acidic, basic, or radical-mediated pathways. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents. In the case of this compound, the presence of both an electron-withdrawing carboxylic acid group and a potentially electron-donating formamido group (after deprotonation) makes it a "donor-acceptor" cyclopropane.

Lewis acid-catalyzed ring-opening can proceed via the formation of a zwitterionic intermediate, which can then be trapped by a nucleophile. rsc.org Similarly, Brønsted acids can catalyze the ring-opening, particularly in polar solvents. nih.govstackexchange.com Mechanistic studies on analogous systems suggest that the reaction can proceed through either a concerted or a stepwise pathway, depending on the reaction conditions and the nature of the attacking reagent. nih.gov

Cyclopropane Functionalization (e.g., halogenation, hydroxylation)

Direct functionalization of the cyclopropane ring without ring opening is challenging but can be achieved under specific conditions. Halogenation of the cyclopropane ring can be accomplished using radical initiators. For instance, photohalogenation with N-bromosuccinimide (NBS) could potentially lead to the substitution of a hydrogen atom on the cyclopropane ring with a bromine atom. The halogenation of cyclopropyl-methyl ketones has been reported using dihalo-triorganophosphoranes. google.com The halogenation of aliphatic compounds is influenced by the electronic effects of neighboring functional groups. dtic.milmt.com

Hydroxylation of the cyclopropane ring is another possible transformation, which can be achieved using strong oxidizing agents or through enzymatic pathways. For example, cytochrome P450 enzymes are known to catalyze the hydroxylation of cyclopropyl-containing molecules. acs.org

FunctionalizationReagents/ConditionsProduct
Halogenation N-Bromosuccinimide (NBS), lightBromo-substituted derivative
Hydroxylation Oxidizing agents / EnzymesHydroxy-substituted derivative

Photochemical and Thermal Transformations

Photochemical reactions can induce various transformations in molecules containing cyclopropane rings and amide functionalities. Irradiation with UV light could potentially lead to ring-opening or rearrangement reactions. Photo-mediated C-H functionalization is a known method for modifying amino acid derivatives. mdpi.com

Thermal transformations of this compound could lead to decarboxylation, dehydration, or ring-opening, depending on the temperature and reaction environment. The thermal stability of the compound is a key factor in determining the outcome of such reactions.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful tool for the functionalization and transformation of this compound. mdpi.com The cyclopropane ring can be activated by transition metals, leading to a variety of synthetic outcomes. wikipedia.org

Palladium- and nickel-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the cyclopropane ring. nih.gov For instance, coupling of a halogenated derivative of this compound with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) could introduce aryl or vinyl groups. Rhodium and other transition metals can catalyze the ring-opening of cyclopropanes, leading to the formation of metallacyclobutane intermediates that can participate in further reactions. emory.edu The presence of the amide and carboxylic acid functionalities can also direct the regioselectivity of these metal-catalyzed reactions.

Derivatization for Biochemical and Biophysical Probing of this compound

The strategic chemical modification of this compound is a critical step in developing molecular probes to investigate its biological roles and physical properties within complex systems. While direct derivatization studies on this compound are not extensively documented, the well-established derivatization of its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), provides a strong basis for analogous strategies. These modifications are designed to introduce reporter groups, such as radioisotopes or fluorescent tags, enabling the tracking and quantification of the molecule in biochemical assays and biophysical studies.

The primary sites for derivatization on this compound are the carboxylic acid group and potentially the cyclopropane ring, although the latter is generally less reactive. The formamido group is typically stable and less amenable to simple derivatization compared to a primary amine. Therefore, many derivatization strategies focus on the carboxyl functional group.

Radiolabeling for Metabolic and Pharmacokinetic Studies

Radiolabeling is a fundamental technique for tracing the metabolic fate and distribution of small molecules in biological systems. Isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) are commonly incorporated into the molecular structure.

Carbon-14 Labeling: The introduction of a ¹⁴C atom into the cyclopropane ring or the carboxyl group of this compound would create a powerful tool for metabolic studies. For instance, [¹⁴C]-labeled this compound could be used to track its uptake, metabolism, and excretion in plant or animal models. Synthesis of such a labeled compound would likely start from ¹⁴C-labeled precursors in the chemical synthesis pathway. For example, using [¹⁴C]-barium carbonate as a starting material can produce various ¹⁴C-labeled intermediates, including [¹⁴C]-carboxylic acids. wuxiapptec.com Studies on the closely related ACC have utilized radioactively labeled forms to investigate its conversion to ethylene in plants. frontiersin.orgnih.gov

Tritium Labeling: Tritiation, the introduction of ³H, offers another route to radiolabeling. While potentially less stable than ¹⁴C labels, tritiated compounds can achieve higher specific activities. researchgate.net A tritiated version of this compound could be synthesized to study its binding to potential protein targets or to quantify its presence in tissues with high sensitivity. The synthesis of a tritiated analog of ACC, 2-methylene-ACC, has been reported for studying enzyme inactivation. nih.gov

Interactive Data Table: Potential Radiolabeled Derivatives of this compound

IsotopeLabeling PositionPotential Application
¹⁴CCarboxyl CarbonMetabolic pathway analysis, mass balance studies.
¹⁴CCyclopropane RingTracking the core structure's fate and stability.
³HCyclopropane RingHigh-sensitivity receptor binding assays.

Fluorescent Derivatization for Imaging and Quantification

Fluorescent labeling enables the visualization and quantification of molecules in biological samples with high sensitivity and spatial resolution. The carboxylic acid group of this compound is the primary target for attaching fluorescent dyes.

Coupling to Amine-Reactive Dyes: The carboxylic acid can be activated, for example using a carbodiimide, to form an active ester which then readily reacts with an amine-containing fluorophore. A wide variety of such dyes are commercially available, offering a spectrum of excitation and emission wavelengths.

Derivatization with Specific Reagents: Reagents have been developed to specifically target and fluorescently label carboxylic acids. For example, 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ) has been used for the sensitive determination of ACC in apple tissues by capillary electrophoresis with laser-induced fluorescence detection. nih.gov This method could be adapted for this compound. Another approach involves using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag), which reacts with primary and secondary amines to yield highly stable fluorescent derivatives for UHPLC-UV analysis. nih.gov While the formamido group of the target compound is not a primary or secondary amine, this highlights the general principle of using derivatizing agents for enhanced detection. Reagents with hydrazine (B178648) or hydroxylamine functionalities can also be coupled to carboxylic acids.

Interactive Data Table: Potential Fluorescent Probes from this compound

Fluorescent TagDerivatization ChemistryPotential Application
FluoresceinCarbodiimide-mediated amide couplingCellular imaging, fluorescence polarization assays.
RhodamineCarbodiimide-mediated amide couplingHigh-resolution microscopy, flow cytometry.
NBD (Nitrobenzoxadiazole)Amide bond formationProbing local environment polarity.
Dansyl Chloride(Requires primary/secondary amine)Not directly applicable to the formamido group, but highlights a common class of fluorescent probes for amino acids.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For analysis by GC-MS, volatile derivatives of polar molecules like this compound are required. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). Silylation of the carboxylic acid and the N-H of the formamido group would increase the volatility and thermal stability of the compound, allowing for its separation and detection by GC-MS. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful silylating agent that has been successfully used for the derivatization of ACC for GC-MS analysis. researchgate.net

Interactive Data Table: Potential Silyl Derivatives for GC-MS Analysis

Silylating AgentDerivative GroupAnalytical Advantage
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)TMSIncreases volatility for GC.
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)TBDMSForms stable derivatives with characteristic mass spectra.

Advanced Spectroscopic and Structural Characterization of 1 Formamidocyclopropane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a premier analytical tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework and the spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. The predicted chemical shifts for 1-Formamidocyclopropane-1-carboxylic acid are based on the distinct electronic environments of each nucleus.

The ¹H NMR spectrum is expected to show signals for the formyl proton, the amide proton, the carboxylic acid proton, and the diastereotopic protons of the cyclopropane (B1198618) ring. The formyl proton (CHO) typically appears as a singlet in the downfield region (around 8.0-8.5 ppm). The amide proton (NH) signal is also a singlet, with a chemical shift that can vary depending on solvent and concentration but is generally found between 7.5 and 8.5 ppm. The highly deshielded carboxylic acid proton (COOH) is anticipated to appear as a broad singlet far downfield, typically above 10-12 ppm. princeton.edu The four cyclopropane protons are chemically non-equivalent and are expected to resonate in the upfield region (0.5-2.0 ppm), showing complex splitting patterns due to geminal and cis/trans vicinal couplings.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals include two carbonyl carbons: one for the carboxylic acid (COOH) around 170-185 ppm and another for the formyl group (CHO) around 160-165 ppm. princeton.edupressbooks.pub The quaternary carbon of the cyclopropane ring (C1) is expected between 30-40 ppm, while the two methylene (B1212753) carbons of the ring (C2, C3) will appear at a significantly higher field, typically in the range of 10-25 ppm, a characteristic feature of strained cyclopropyl (B3062369) systems. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and spectral databases.

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
-CH2- (C2, C3)¹H0.8 - 1.8Multiplet
-NH-¹H7.5 - 8.5Singlet
-CHO¹H8.0 - 8.5Singlet
-COOH¹H>10Broad Singlet
-CH2- (C2, C3)¹³C10 - 25CH2
C1¹³C30 - 40C (Quaternary)
-CHO¹³C160 - 165C=O
-COOH¹³C170 - 185C=O

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. wikipedia.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. creative-biostructure.com For this compound, COSY would show cross-peaks between the geminally and vicinally coupled protons on the cyclopropane ring, confirming their connectivity within the three-membered ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). creative-biostructure.com HSQC would definitively link the proton signals in the 0.8-1.8 ppm range to the cyclopropyl methylene carbons (C2, C3) resonating at 10-25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to connect different structural fragments. omicsonline.org Key expected HMBC correlations would include:

The cyclopropyl protons correlating to the quaternary carbon (C1) and the carboxylic carbon (COOH).

The amide proton (NH) correlating to the quaternary carbon (C1) and the formyl carbon (CHO).

The formyl proton (CHO) correlating to the quaternary carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, providing insights into the molecule's 3D structure and stereochemistry. A NOESY spectrum could reveal correlations between the amide proton (NH) or formyl proton (CHO) and specific protons on the cyclopropane ring, helping to determine the preferred conformation around the C1-N bond.

The amide bond in this compound possesses partial double-bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.com This restriction can lead to the existence of two distinct rotational isomers (rotamers), often referred to as cis and trans conformers relative to the formyl proton and the cyclopropyl group.

At room temperature, the rotation may be fast on the NMR timescale, resulting in a single set of averaged signals. However, by lowering the temperature, this rotation can be slowed down. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to observe the coalescence and eventual separation of signals for the two rotamers. acs.orgnih.gov By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate of exchange and determine the free energy of activation (ΔG‡) for the rotational barrier, providing valuable information on the molecule's conformational flexibility. researchgate.netacs.org

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful technique that provides information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. uky.edu For this compound, the molecular formula is C₅H₇NO₃. HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and confirm that it matches the calculated theoretical mass for this formula, providing strong evidence for the compound's identity.

Table 2: Theoretical Exact Masses for this compound (C₅H₇NO₃)

Ion TypeFormulaCalculated Exact Mass (Da)
[M] (Neutral)C₅H₇NO₃129.0426
[M+H]⁺C₅H₈NO₃⁺130.0504
[M+Na]⁺C₅H₇NNaO₃⁺152.0323
[M-H]⁻C₅H₆NO₃⁻128.0348

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to deduce the structure of the original molecule. nih.gov The fragmentation pattern provides a structural fingerprint of the compound.

For the protonated molecule [M+H]⁺ of this compound (m/z 130.05), several characteristic fragmentation pathways can be predicted. Common losses for amino acid derivatives include water (H₂O) and carbon monoxide (CO), often sequentially. nih.gov Fragmentation of the cyclopropane ring itself is also a possibility. docbrown.info

Table 3: Predicted MS/MS Fragments for [C₅H₈NO₃]⁺ (Protonated this compound) Predicted fragmentation pathways based on common fragmentation rules for similar functional groups.

Predicted m/zPossible FormulaProposed Neutral LossProposed Fragment Structure
112.0398C₅H₆NO₂⁺H₂OLoss of water from the carboxylic acid
102.0555C₄H₈NO₂⁺COLoss of carbon monoxide from the formyl group
84.0449C₄H₆NO⁺H₂O + COSequential loss of water and carbon monoxide
85.0293C₃H₅O₂⁺CH₂NCleavage of the C1-N bond
56.0497C₃H₆N⁺COOH + CHOLoss of both carboxyl and formyl groups

By combining the precise mass measurements from HRMS with the structural insights from MS/MS fragmentation patterns, a high degree of confidence in the structural assignment of this compound can be achieved.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomers

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. youtube.com For a molecule like this compound, IMS-MS is particularly valuable for identifying and characterizing conformational isomers (conformers).

In the gas phase, the molecule can adopt various three-dimensional shapes due to the rotation around single bonds, primarily the C-N bond of the formamido group and the C-C bond connecting the carboxyl group to the cyclopropane ring. These different spatial arrangements, or conformers, can have distinct biological activities or chemical reactivities.

When analyzed by IMS-MS, these conformers, even though they have the exact same mass-to-charge ratio (m/z), will exhibit different drift times through the ion mobility cell. This is because their different shapes result in different rotationally averaged collision cross-sections (CCS) with the neutral drift gas (typically nitrogen or helium). nih.gov A more compact, folded conformer will experience fewer collisions and travel faster (shorter drift time, smaller CCS), while a more extended, open conformer will have a longer drift time and a larger CCS. youtube.com

By coupling this separation with high-resolution mass spectrometry, each conformer can be isolated and its structure further probed through fragmentation analysis (tandem MS/MS). The resulting data provides crucial insights into the conformational landscape of the molecule in the gas phase.

Illustrative Data: The table below presents hypothetical CCS values for potential conformers of protonated this compound. These values are estimated based on typical CCS ranges for small, modified amino acids and peptides. nih.govacs.orgbiorxiv.org The separation of such conformers would allow for their individual characterization.

Putative Conformer m/z Drift Time (ms) Collision Cross Section (CCS) in N₂ (Ų)
Compact (Internally H-bonded)144.0612.5115.2
Extended (Linear)144.0613.1120.8
Intermediate144.0612.8118.1

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of chemical bonds, but they operate on different principles and have different selection rules, providing a more complete picture when used together.

For this compound, these techniques are essential for confirming the presence and chemical environment of the key functional groups: the carboxylic acid (-COOH), the secondary amide (-NH-CHO), and the cyclopropane ring.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key expected absorptions for this compound include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Amide): A moderate to sharp peak is expected around 3300-3100 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch (Cyclopropane & Formyl): Sharp peaks will appear just above and below 3000 cm⁻¹. Those above 3000 cm⁻¹ are characteristic of the C-H bonds on the cyclopropane ring, while the formyl C-H stretch appears at a lower frequency, typically around 2850 cm⁻¹.

C=O Stretch (Carboxylic Acid & Amide I): This region is critical. The carboxylic acid carbonyl (C=O) stretch is expected as a strong, sharp peak around 1700-1725 cm⁻¹. The amide I band (primarily C=O stretch) will appear as another strong absorption, typically between 1650-1680 cm⁻¹. The exact positions can help infer the degree of hydrogen bonding.

N-H Bend (Amide II): A strong band around 1550-1510 cm⁻¹ is characteristic of the amide II vibration, which involves N-H bending and C-N stretching.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be useful for:

Cyclopropane Ring Vibrations: The symmetric C-C stretching ("ring breathing") mode of the cyclopropane ring, which is often weak in the IR spectrum, should give a distinct and strong signal in the Raman spectrum, typically in the 850-1200 cm⁻¹ region.

C=O Stretching: The carbonyl stretches are also Raman active, and their positions can be compared with IR data to understand intermolecular interactions.

C-C and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a series of peaks corresponding to the various C-C and C-N stretching and bending modes of the molecular skeleton.

Representative Vibrational Frequencies:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Functional Group
O-H Stretch3300-2500 (very broad, strong)WeakCarboxylic Acid
N-H Stretch3300-3100 (sharp, medium)MediumAmide
C-H Stretch (Ring)~3080 (sharp, medium)StrongCyclopropane
C=O Stretch1725-1700 (strong)StrongCarboxylic Acid
Amide I (C=O Stretch)1680-1650 (strong)StrongAmide
Amide II (N-H Bend)1550-1510 (strong)WeakAmide
Ring BreathingWeak~860 (strong)Cyclopropane

X-ray Crystallography and Solid-State Structural Analysis

By diffracting X-rays off a single crystal of this compound, researchers can generate an electron density map from which the exact position of each non-hydrogen atom can be determined. This allows for the precise measurement of all geometric parameters.

Key structural features that would be elucidated include:

Cyclopropane Ring Geometry: Confirmation of the strained, three-membered ring with C-C-C bond angles close to 60°. The C-C bond lengths within the ring would also be determined.

Carboxyl and Formamido Group Planarity: The atoms of the carboxylic acid group (O=C-O-H) and the formamido group (H-N-C=O) are expected to be largely planar.

Solid-State Conformation: The analysis would reveal the specific conformation adopted by the molecule in the crystal. This includes the dihedral angles defining the orientation of the carboxyl and formamido groups relative to the cyclopropane ring. This conformation is often the lowest energy state, influenced by the stabilizing forces of intermolecular interactions within the crystal.

The crystal structure reveals not just the molecule itself, but how multiple molecules interact and arrange themselves in the solid state. For this compound, hydrogen bonding is expected to be the dominant intermolecular force.

The analysis would likely identify:

Carboxylic Acid Dimers: A common and highly stable motif where two carboxylic acid groups from adjacent molecules form a pair of strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring.

Amide Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) can act as an acceptor. This would likely lead to the formation of chains or sheets of molecules linked by N-H···O=C hydrogen bonds.

Combined Networks: It is highly probable that a complex three-dimensional hydrogen-bonding network exists, involving both the carboxylic acid and amide groups, linking all molecules together in a highly ordered fashion.

Illustrative Crystallographic Data: The following table provides hypothetical, yet plausible, crystallographic parameters and hydrogen bond geometries for this compound, based on data from similar small organic molecules.

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.8 Å, b = 10.2 Å, c = 9.5 Å, β = 98.5°
Molecules per Unit Cell (Z) 4
Hydrogen Bond Type O-H···O (Carboxylic Dimer)
H-Bond Distance (D···A) 2.65 Å
Hydrogen Bond Type N-H···O (Amide Chain)
H-Bond Distance (D···A) 2.90 Å

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net While this compound itself is achiral (it possesses a plane of symmetry), its derivatives or its interactions with chiral environments can be studied using this technique. For the purpose of this article, we will consider a scenario where a chiral center is introduced, for example, by substitution on the cyclopropane ring, creating enantiomers (e.g., (2R)- or (2S)-methyl-1-formamidocyclopropane-1-carboxylic acid).

Stereochemical Assignment: If enantiomers of a chiral derivative of this compound were synthesized, their CD spectra would be mirror images of each other. acs.org A positive Cotton effect (a peak in the CD spectrum) for one enantiomer would correspond to a negative Cotton effect for the other. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations for a specific, known absolute configuration (e.g., the R-enantiomer), the absolute stereochemistry of the synthesized compound can be unambiguously assigned.

Conformational Studies: The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. The electronic transitions of the chromophores in the molecule—primarily the n→π* and π→π* transitions of the amide and carboxyl carbonyl groups—are responsible for the CD signal. The sign and magnitude of the CD bands are dictated by the spatial arrangement of these chromophores. Different conformers of a chiral molecule will produce different CD spectra. Therefore, by measuring the CD spectrum under various conditions (e.g., changing solvent or temperature) and comparing it with theoretical calculations for different possible conformers, researchers can gain insight into the predominant solution-phase conformation of the molecule.

Illustrative CD Spectral Data for a Chiral Derivative: The table below shows hypothetical CD data for the (R)- and (S)-enantiomers of a chiral derivative of the target compound. The n→π* transition of the amide chromophore is typically observed around 210-240 nm.

Enantiomer Wavelength (λ_max) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Electronic Transition
(R)-enantiomer225 nm+5,200Amide n→π
(S)-enantiomer225 nm-5,200Amide n→π

Computational and Theoretical Investigations of 1 Formamidocyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.

Ab initio and Density Functional Theory (DFT) are two cornerstone methods in quantum chemistry for calculating the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost. These calculations can predict a variety of molecular properties for 1-Formamidocyclopropane-1-carboxylic acid.

A DFT study on the related molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), investigated its role in the enzymatic reaction catalyzed by ACC oxidase. nih.govscience.govresearchgate.net For this compound, similar DFT calculations could be employed to determine its optimized molecular geometry, vibrational frequencies (correlating to its infrared spectrum), and electronic properties such as dipole moment and polarizability.

Illustrative Data Table of Calculated Molecular Properties:

Below is a hypothetical table of molecular properties for this compound that could be obtained from DFT calculations.

PropertyCalculated Value (Illustrative)
Optimized Energy-418.9 Hartree
Dipole Moment3.5 Debye
HOMO-LUMO Gap6.8 eV
Polarizability12.5 ų

Note: The values in this table are for illustrative purposes and are not derived from actual quantum chemical calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is likely to be localized on the carboxylate group and the formamido nitrogen, suggesting these as potential sites for nucleophilic attack. The LUMO, conversely, would likely be distributed over the carbonyl carbons of both the carboxylic acid and the formamido group, indicating these as sites susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. youtube.com

Illustrative Data Table of FMO Properties:

This table presents hypothetical FMO data for this compound.

OrbitalEnergy (eV) (Illustrative)Primary Atomic Contributions
HOMO-8.2O (carboxylate), N (formamido)
LUMO-1.4C (carbonyls)
HOMO-LUMO Gap6.8-

Note: The values in this table are for illustrative purposes and are not derived from actual FMO analysis of this compound.

The biological activity and physical properties of a flexible molecule like this compound are influenced by its three-dimensional conformation. Conformational energy landscape mapping involves calculating the relative energies of different spatial arrangements (conformers) of the molecule to identify the most stable forms.

Studies on peptides containing the closely related 1-aminocyclopropane-1-carboxylic acid have shown that the cyclopropane (B1198618) ring restricts the conformational freedom of the peptide backbone. researchgate.netnih.gov For this compound, rotations around the C-N bond of the formamido group and the C-C bond of the carboxylic acid group would be key determinants of its conformational preferences. Quantum chemical calculations can be used to map the potential energy surface associated with these rotations, revealing the low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. researchgate.netnih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of the system.

For this compound, MD simulations could be used to explore its conformational dynamics in a solvent, such as water. This would reveal how the molecule samples different conformations over time and how these conformations are influenced by interactions with solvent molecules. Such simulations are also crucial for understanding how the molecule might behave in a biological environment. biointerfaceresearch.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture. nih.gov For this compound, quantum chemical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

These predicted spectra can be compared with experimental data to confirm the molecular structure or to assign specific spectral features to particular atoms or vibrational modes within the molecule.

Illustrative Data Table of Predicted Spectroscopic Data:

The following table provides hypothetical predicted spectroscopic data for this compound.

SpectrumParameterPredicted Value (Illustrative)
¹³C NMRC (carbonyl, acid)175 ppm
¹³C NMRC (carbonyl, amide)165 ppm
IRC=O stretch (acid)1720 cm⁻¹
IRC=O stretch (amide)1680 cm⁻¹

Note: The values in this table are for illustrative purposes and are not derived from actual spectroscopic predictions for this compound.

Binding Affinity Predictions with Potential Biological Macromolecules (e.g., enzymes, transport proteins)

A key application of computational chemistry in drug discovery and molecular biology is the prediction of how a small molecule like this compound might interact with a biological macromolecule, such as an enzyme or a transport protein. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Given that 1-aminocyclopropane-1-carboxylic acid is a known substrate for ACC synthase and ACC oxidase, it is plausible that this compound could interact with these or other enzymes. nih.gov Molecular docking simulations could be performed to predict the binding mode and estimate the binding affinity of this compound to the active sites of these enzymes. These predictions can provide valuable hypotheses for experimental testing. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For many compounds, theoretical studies offer a molecular-level understanding of reaction pathways, transition states, and the energetic landscapes that govern chemical transformations.

However, a thorough review of scientific databases and scholarly articles reveals a lack of specific computational studies on the reaction mechanisms of this compound. The focus of theoretical research in this chemical space has been on the enzymatic conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene (B1197577) by ACC synthase and ACC oxidase. These studies have employed methods such as Density Functional Theory (DFT) to model the electronic structure and reactivity within the enzyme active sites. nih.govresearchgate.netnih.gov

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies, allowing for the identification and characterization of the high-energy intermediates that connect reactants to products. This analysis provides crucial information about the activation energy of a reaction and the geometry of the transition state structure.

Despite the importance of such analyses, no transition state calculations or analyses specifically for reactions involving this compound have been reported in the peer-reviewed literature. Computational investigations have instead centered on the transition states within the active sites of enzymes that process ACC. researchgate.net

Energy Profile Determination

The determination of a reaction's energy profile provides a quantitative description of the energy changes that occur as reactants are converted into products. This includes the energies of reactants, products, intermediates, and transition states, which collectively map out the reaction pathway.

As with transition state analysis, there is no available data in the scientific literature detailing the energy profiles of reactions involving this compound. The existing body of computational research provides energy profiles for the enzymatic reactions of ACC, but not for its formylated counterpart.

Biochemical and Biological Research Applications of 1 Formamidocyclopropane 1 Carboxylic Acid

Investigation as a Potential Metabolite or Conjugate in Plant Systems

1-Formamidocyclopropane-1-carboxylic acid, also known as N-formyl-ACC, has been noted for its biological activity, particularly its effectiveness in stimulating the ripening of tomato fruit. ethernet.edu.et This observation suggests that the compound is biologically active and likely interacts with the ethylene (B1197577) biosynthesis or signaling pathways. However, its precise role as a naturally occurring metabolite or conjugate within plant systems is not well-documented, leading to investigations centered on its relationship with its well-studied precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).

Hypothesized Role in 1-Aminocyclopropane-1-carboxylic acid (ACC) Metabolism

In plants, the concentration of the ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is tightly regulated to control ethylene production. A primary mechanism for this regulation is the conjugation of ACC to other molecules, which effectively removes it from the pool available for conversion to ethylene. This process is considered a key aspect of ethylene homeostasis.

Several ACC conjugates have been identified in various plant tissues. The most common and extensively studied of these is 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC). The formation of MACC is catalyzed by the enzyme ACC N-malonyltransferase and is often induced by ethylene itself, representing a form of feedback inhibition. Other known conjugates include γ-glutamyl-ACC (GACC) and jasmonyl-ACC (JA-ACC), which links ACC metabolism to the jasmonic acid signaling pathway.

Given these established conjugation pathways, it is hypothesized that this compound could represent another, less common, ACC conjugate. Formylation is a known biochemical modification, and the formation of N-formyl-ACC would serve a similar regulatory purpose: sequestering excess ACC to modulate ethylene synthesis. However, unlike MACC, the existence of N-formyl-ACC as a significant endogenous metabolite in plants remains largely theoretical and is not extensively documented in metabolic profiling studies of ACC.

Table 1: Known and Hypothesized Conjugates of 1-Aminocyclopropane-1-carboxylic acid (ACC) in Plants

Conjugate Name Abbreviation Formation Enzyme Role in ACC Metabolism
1-(Malonylamino)cyclopropane-1-carboxylic acid MACC ACC N-malonyltransferase Major, well-established pathway for ACC sequestration and feedback regulation.
γ-Glutamyl-ACC GACC γ-Glutamyl-transpeptidase Identified conjugate, thought to be involved in ACC sequestration and transport.
Jasmonyl-ACC JA-ACC JAR1 (JA-amino synthetase) Links ACC metabolism with jasmonic acid signaling pathways.
This compound N-Formyl-ACC Not Identified Hypothesized to be a minor conjugate for ACC sequestration; its endogenous presence is not confirmed.

Studies on its Formation via N-Formyltransferase Enzymes (if identified)

The formation of a formamide (B127407) bond, as seen in this compound, is catalyzed by a class of enzymes known as N-formyltransferases (also called transformylases). These enzymes typically use N¹⁰-formyltetrahydrofolate as a formyl group donor to transfer it to a primary amine acceptor.

N-formyltransferases are crucial in primary metabolic pathways, such as the de novo synthesis of purines. In this pathway, phosphoribosylglycinamide formyltransferase catalyzes the formylation of 5'-phosphoribosylglycinamide. While these enzymes are well-characterized, specific N-formyltransferases in plants that recognize ACC as a substrate have not been identified or isolated. Research in this area is speculative, and the enzymatic basis for the potential formation of N-formyl-ACC in plant tissues has yet to be elucidated. The study of such an enzyme would be a critical step in confirming the status of this compound as a natural plant metabolite.

Degradation Pathways in Plant Tissues and Microorganisms

The metabolic fate of ACC in plants is primarily its conversion into the hormone ethylene, a reaction catalyzed by ACC oxidase (ACO). In various soil and plant-associated microorganisms, ACC can be catabolized by the enzyme ACC deaminase, which cleaves the cyclopropane (B1198618) ring to yield α-ketobutyrate and ammonia (B1221849), thereby serving as a nutrient source for the microbe.

The degradation pathway for this compound has not been directly studied. It is biochemically plausible that its degradation would proceed via one of two potential routes:

De-formylation: The primary step could be the removal of the formyl group by a currently unidentified hydrolase enzyme, yielding ACC. This free ACC would then be available to enter the established metabolic pathways, either being converted to ethylene by plant ACC oxidase or degraded by microbial ACC deaminase.

Direct Ring Cleavage: It is also possible that specific enzymes, perhaps in microorganisms, could directly recognize and degrade the formylated compound. However, known enzymes like ACC deaminase are highly specific to substrates with a free primary amine, making direct degradation of N-formyl-ACC by these enzymes unlikely without adaptation.

Ultimately, the persistence and biological activity of exogenously applied N-formyl-ACC would depend heavily on the presence and efficiency of enzymes capable of its degradation in the specific plant tissue or microbial environment.

Role as a Biochemical Probe for Enzymatic Studies

Potential as a Substrate for Cyclopropane Amino Acid-Related Enzymes

The potential for this compound to serve as a substrate for enzymes that typically process ACC is a key area of biochemical inquiry. The primary enzyme of interest in this context is ACC oxidase (ACO), which catalyzes the final step in ethylene biosynthesis.

The active site of ACO is structured to bind ACC and facilitate its oxidative conversion to ethylene. The substitution of the primary amine (-NH₂) in ACC with a formamido group (-NHCHO) in this compound represents a significant steric and electronic change. This modification would likely reduce its binding affinity for the ACO active site. While some enzymes exhibit substrate promiscuity, the conversion of N-formyl-ACC to ethylene by ACO is expected to be significantly less efficient than with ACC, if it occurs at all. Studies with ACC analogs have shown that even small modifications can dramatically alter substrate suitability. Therefore, while it could theoretically be a very poor substrate, it is not considered a primary candidate for efficient enzymatic conversion by known ACC-related enzymes.

Table 2: Potential Interactions of this compound with ACC-Metabolizing Enzymes

Enzyme Natural Substrate Potential Interaction with this compound
ACC Synthase (ACS) S-adenosylmethionine (SAM) Not a substrate or direct inhibitor; ACS produces ACC.
ACC Oxidase (ACO) 1-Aminocyclopropane-1-carboxylic acid (ACC) Unlikely to be an efficient substrate due to the bulky formyl group replacing the primary amine. May act as a weak competitive inhibitor.
ACC Deaminase 1-Aminocyclopropane-1-carboxylic acid (ACC) Unlikely to be a substrate as the enzyme requires a free primary amine for its catalytic mechanism.
ACC N-malonyltransferase 1-Aminocyclopropane-1-carboxylic acid (ACC) Not a substrate; this enzyme adds a malonyl group to the amine of ACC, which is blocked by the formyl group.

Exploration as an Inhibitor or Activator of Enzyme Activities

Given its structural similarity to ACC, this compound has been explored theoretically as a potential modulator of enzyme activity, particularly as an inhibitor. As a structural analog, it could potentially bind to the active site of ACC-processing enzymes like ACC oxidase without undergoing a reaction, thereby acting as a competitive inhibitor.

A competitive inhibitor typically functions by occupying the enzyme's active site, preventing the natural substrate from binding. The efficacy of this compound as an inhibitor would depend on its binding affinity relative to that of ACC. The presence of the formyl group could either enhance or hinder its fit within the active site. If it binds with sufficient affinity, it could block ACC from being converted to ethylene, thus reducing ethylene production. To date, detailed kinetic studies confirming the inhibitory properties and determining the inhibition constant (Ki) of this compound against ACC oxidase or other related enzymes have not been widely reported in scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the biochemical and biological research applications of This compound within the detailed framework of the requested outline. The existing body of research extensively covers its parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), but does not extend to the N-formylated derivative in the contexts specified.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided structure, as there is no available information for the following sections:

Exploration in Microbial Metabolism and Biotransformations:Information regarding the metabolism or biotransformation of this compound by microorganisms is absent from the available literature.

Biosynthetic Capabilities of Microorganisms:No evidence was found to suggest that microorganisms are capable of biosynthesizing this compound.

Due to the lack of specific research on This compound , the requested article with its detailed subsections cannot be generated.

Applications in Chemoenzymatic Synthesis of Complex Molecules

The unique strained ring structure of cyclopropane-containing amino acids, such as this compound, makes them valuable building blocks for creating complex molecules with constrained conformations. These conformations can enhance enzymatic stability and receptor selectivity, making them attractive for peptide-based therapeutics. nih.govacs.org While the direct chemoenzymatic application of this compound is not extensively documented in publicly available research, the broader class of cyclopropane amino acids and their derivatives are utilized in biocatalytic and chemoenzymatic strategies.

The inherent reactivity and specific stereochemistry of the cyclopropane ring present challenges for traditional organic synthesis. nih.gov Biocatalysis, leveraging the high selectivity of enzymes, offers a powerful alternative for the asymmetric synthesis of cyclopropane-containing molecules. nih.govresearchgate.net Enzymes such as cyclopropane synthases, which are found in some bacteria, catalyze the formation of cyclopropane rings from unsaturated lipids. github.io Research is ongoing to develop these and other enzymes as biocatalysts for the synthesis of a wider range of cyclopropane derivatives. github.io

In the context of complex molecule synthesis, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), the parent compound of this compound, are of significant interest. For instance, ACC is a key component in the biosynthesis of the plant hormone ethylene, a process mediated by ACC synthase and ACC oxidase. wikipedia.orgfrontiersin.orgnih.gov The enzymatic machinery involved in the biosynthesis and degradation of ACC and its analogs provides a foundation for potential chemoenzymatic applications. nih.govnih.govnih.gov

One emerging area is the use of engineered enzymes for cyclopropanation reactions. Repurposed heme enzymes and redesigned FMN-dependent ene-reductases have been explored for asymmetric cyclopropanations. nih.gov These biocatalytic methods offer a more environmentally benign and efficient route to enantioenriched cyclopropanes, which are crucial intermediates for pharmaceuticals and bioactive compounds. nih.gov

Furthermore, cyclopropane amino acids, once synthesized, can be incorporated into peptides via solid-phase peptide synthesis. nih.govacs.org This approach allows for the creation of novel peptides with tailored properties. For example, replacing a natural amino acid with a cyclopropane analog can induce specific secondary structures and improve resistance to enzymatic degradation. nih.govacs.org While this is a chemical step, the synthesis of the cyclopropane amino acid building block itself can be achieved through enzymatic or whole-cell biocatalysis, thus forming a chemoenzymatic route to the final complex peptide.

The table below summarizes the key enzymes involved in the metabolism of ACC, which could be harnessed for chemoenzymatic synthesis.

EnzymeEC NumberFunctionPotential Application in Chemoenzymatic Synthesis
1-Aminocyclopropane-1-carboxylate synthase (ACC synthase)4.4.1.14Catalyzes the synthesis of ACC from S-Adenosyl methionine. wikipedia.orgProduction of ACC and its derivatives as building blocks.
1-Aminocyclopropane-1-carboxylate deaminase (ACC deaminase)4.1.99.4Catalyzes the conversion of ACC to α-ketobutyrate and ammonia. nih.govnih.govKinetic resolution of racemic ACC derivatives or degradation of excess starting material.
1-Aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase)1.14.17.4Catalyzes the oxidation of ACC to ethylene, carbon dioxide, and hydrogen cyanide. nih.govBiotransformation of ACC analogs to novel products.

While direct chemoenzymatic applications of this compound remain a developing field, the broader enzymatic landscape surrounding its parent compound, ACC, and the general advancements in biocatalytic cyclopropanation highlight the potential for future innovations in the synthesis of complex molecules.

Analytical Methodologies for Detection and Quantification of 1 Formamidocyclopropane 1 Carboxylic Acid in Complex Matrices

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 1-Formamidocyclopropane-1-carboxylic acid, providing the necessary separation from interfering components in intricate matrices. The choice of technique is often dictated by the required sensitivity, the nature of the sample, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging and may offer limited sensitivity. mdpi.com Therefore, derivatization is often employed to enhance detectability. When direct analysis is performed, a C18 column is commonly used with an acidic mobile phase, such as formic acid in water and methanol, to achieve separation. mdpi.com

A common approach for similar compounds involves reversed-phase HPLC. For instance, the separation of cyclopropane (B1198618) carboxylic acid can be achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 1: Illustrative HPLC-UV Conditions for Carboxylic Acid Analysis

Parameter Condition
Column Discovery C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 99% Formic Acid (0.2% v/v) and 1% Methanol
Flow Rate 1 mL/min
Detection UV at 280 nm
Temperature Ambient

This table is based on a method for a structurally related compound and serves as a representative example. mdpi.com

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile, derivatization is a mandatory step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. colostate.educhromforum.org Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters, and silylation to form trimethylsilyl (B98337) (TMS) esters. colostate.educhromforum.org

For the closely related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), a method involving derivatization with pentafluorobenzyl bromide followed by GC-negative chemical ionization mass spectrometry has been developed, achieving a detection limit of 10 fmol. nih.gov This approach highlights the potential for high sensitivity with the appropriate derivatization and detection.

Table 2: Example of GC Derivatization Reagents for Carboxylic Acids

Derivatization Reagent Derivative Formed Key Advantages
BF3/Methanol Methyl Ester Robust and widely used
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) TMS Ester Mild reaction conditions
Pentafluorobenzyl bromide (PFBBr) PFB Ester Excellent for electron capture detection

This table summarizes common derivatization approaches for carboxylic acids for GC analysis. chromforum.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the quantification of this compound and related compounds in complex matrices, offering unparalleled sensitivity and selectivity. nih.govresearchgate.net This method allows for the direct analysis of the compound with minimal sample cleanup.

In the analysis of the related compound ACC, ion-pair reversed-phase chromatography with nonafluoropentanoic acid as an ion-pair reagent has been successfully used to achieve chromatographic separation in under 4 minutes. nih.govresearchgate.net Detection is typically performed in the positive ion mode using selective reaction monitoring (SRM), where the protonated molecule [M+H]+ is selected as the parent ion and a specific product ion is monitored for quantification. nih.govresearchgate.net For ACC, the immonium ion is a characteristic product ion. nih.govresearchgate.net A similar fragmentation pattern would be expected for this compound.

A study on ACC and its conjugates utilized a UPLC-MS/MS method with a High Strength Silica (HSS) T3 column, demonstrating the ability to separate these polar compounds. uantwerpen.be

Table 3: LC-MS/MS Parameters for the Analysis of a Structurally Similar Compound (ACC)

Parameter Value
Ionization Mode Positive Ion Spray
Parent Ion (m/z) [M+H]+
Product Ion (m/z) Immonium ion
Detection Limit 20 pmol

Data from a study on 1-aminocyclopropane-1-carboxylic acid. nih.govresearchgate.net

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For this compound, derivatization can improve detectability, chromatographic behavior, and allow for chiral separation.

Pre-column and Post-column Derivatization for Spectroscopic Methods

Pre-column and post-column derivatization techniques are employed to attach a chromophore or fluorophore to the this compound molecule, thereby enhancing its response to UV-Visible or fluorescence detectors. jasco-global.comcreative-proteomics.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. A well-established method for primary amines, which could be applicable after hydrolysis of the formamide (B127407) group, is derivatization with o-phthaldialdehyde (OPA). nih.gov This reaction produces a highly fluorescent isoindole derivative. nih.gov Other reagents for amino acids include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which can be detected by both fluorescence and UV. creative-proteomics.com For carboxylic acids, reagents like 1-naphthylamine (B1663977) can be used to create derivatives with strong UV absorbance. google.com

Post-column derivatization occurs after the chromatographic separation and before detection. This approach avoids the potential for multiple derivative products and can be automated.

Table 4: Common Pre-column Derivatization Reagents for HPLC

Reagent Functional Group Targeted Detection Mode
o-Phthaldialdehyde (OPA) Primary Amines Fluorescence
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary Amines Fluorescence, UV
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Primary & Secondary Amines Fluorescence, UV
1-Naphthylamine Carboxylic Acids UV

This table provides examples of derivatization reagents that could be adapted for the analysis of this compound or its hydrolysis product. creative-proteomics.comgoogle.com

Chiral Derivatization for Enantiomeric Purity Analysis

The analysis of enantiomeric purity is crucial when dealing with chiral molecules that may exhibit different biological activities. Chiral derivatization involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. chiralpedia.com

For carboxylic acids, chiral amines such as (S)-(-)-α-phenylethylamine can be used as derivatizing agents. The resulting diastereomeric amides can then be separated by standard HPLC. Alternatively, chiral stationary phases (CSPs) can be used for the direct separation of enantiomers without derivatization. csfarmacie.cz Polysaccharide-based chiral columns are commonly used for the separation of chiral carboxylic acid derivatives. researchgate.net

Table 5: Approaches for Chiral Separation of Carboxylic Acids

Method Principle Stationary Phase
Indirect (Chiral Derivatization) Formation of diastereomers Achiral (e.g., C18)
Direct (Chiral Stationary Phase) Differential interaction with CSP Chiral (e.g., polysaccharide-based)

This table outlines the two main strategies for the enantiomeric separation of chiral carboxylic acids. chiralpedia.comcsfarmacie.czresearchgate.net

Spectrophotometric and Fluorometric Assay Development

The development of spectrophotometric and fluorometric assays for the quantification of a specific compound like this compound hinges on its chemical structure and reactivity. These methods are advantageous due to their cost-effectiveness and high throughput.

Spectrophotometric Assays: These methods rely on the principle that molecules absorb light at specific wavelengths. For a compound that does not have a strong chromophore (a part of a molecule responsible for its color), a chemical derivatization step is typically required to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.

A hypothetical spectrophotometric assay for this compound could involve a reaction that targets its carboxylic acid or formamido group. For instance, the carboxylic acid group could be esterified with a chromogenic alcohol. The resulting colored ester could then be quantified.

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric methods. They involve the derivatization of the target analyte with a fluorescent reagent (a fluorophore). The resulting product, when excited with light of a specific wavelength, emits light at a longer wavelength. The intensity of this emitted light is proportional to the analyte's concentration.

For this compound, a common strategy for analogous small-molecule carboxylic acids involves derivatization with a fluorescent tag. A potential approach could be the use of a reagent that specifically reacts with the carboxylic acid group to form a highly fluorescent derivative.

A key challenge in the development of both spectrophotometric and fluorometric assays is ensuring the specificity of the derivatization reaction to avoid interference from other compounds in the sample matrix.

Table 1: Potential Derivatization Reagents for Spectrophotometric and Fluorometric Analysis of Carboxylic Acids

Assay TypeReagent ClassPrinciple of ReactionDetection Wavelength (nm)
Spectrophotometric Chromogenic EstersEsterification of the carboxylic acid group with a colored alcohol.Visible Range (e.g., 400-700)
Fluorometric Fluorescent TagsCoupling of a fluorescent moiety to the carboxylic acid group.Excitation/Emission specific to the tag

This table presents generalized information for carboxylic acids and does not represent validated methods for this compound.

Sample Preparation Techniques for Biological and Environmental Samples

Effective sample preparation is crucial for the accurate quantification of any analyte, as it serves to isolate the compound of interest from interfering substances present in the matrix. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample.

Biological Samples (e.g., Plant and Animal Tissues): The extraction of small, polar molecules like this compound from biological tissues typically involves homogenization in a solvent that can efficiently solubilize the analyte while precipitating larger molecules like proteins and lipids.

A general workflow for biological samples would be:

Homogenization: The tissue is ground in a cold solvent, often an aqueous organic mixture (e.g., methanol/water or ethanol/water), to quench enzymatic activity and extract the target compound.

Centrifugation: The homogenate is centrifuged to pellet solid debris and precipitated macromolecules.

Supernatant Collection: The liquid supernatant containing the analyte is collected.

Purification/Concentration: Depending on the analytical method's sensitivity and the expected concentration of the analyte, further purification steps may be necessary. Solid-phase extraction (SPE) is a common technique for this purpose. For SPE, a cartridge with a sorbent that retains the analyte or the interfering compounds is used. The choice of sorbent (e.g., C18 for nonpolar compounds, ion-exchange for charged molecules) is critical.

Environmental Samples (e.g., Soil and Water): Sample preparation for environmental matrices aims to extract the analyte and remove complex organic and inorganic matter.

Soil Samples: Extraction from soil can be achieved using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with a suitable solvent. The resulting extract would then be purified, often using SPE.

Water Samples: For water samples, a pre-concentration step is often required, especially if the analyte is present at low levels. This is commonly achieved by passing a large volume of the water sample through an SPE cartridge that retains the analyte. The analyte is then eluted with a small volume of a strong solvent.

Table 2: Overview of Sample Preparation Techniques for Small Carboxylic Acids from Different Matrices

Sample MatrixExtraction MethodPurification/Concentration MethodKey Considerations
Biological Tissues Solvent HomogenizationSolid-Phase Extraction (SPE)Prevention of enzymatic degradation; efficient protein precipitation.
Soil Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE)Solid-Phase Extraction (SPE)Efficient desorption from soil particles; removal of humic substances.
Water Direct Injection (if concentration is high)Solid-Phase Extraction (SPE)Pre-concentration for trace analysis; removal of dissolved salts and organic matter.

This table outlines general approaches for similar compounds, as specific protocols for this compound are not established in the literature.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for the Chemical Compound

The availability of 1-Formamidocyclopropane-1-carboxylic acid is a prerequisite for its comprehensive study. Current synthetic methodologies for cyclopropane-containing amino acids often involve multi-step processes that may not be environmentally benign. google.com Future research should focus on developing efficient, scalable, and sustainable synthetic routes.

Key research objectives include:

Biocatalytic Synthesis: Exploring the use of enzymes, such as lipases or engineered formyltransferases, for the direct and selective formylation of ACC. Biocatalysis offers high selectivity and operates under mild, aqueous conditions, aligning with green chemistry principles. nih.gov

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability compared to traditional batch synthesis. mdpi.com This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Solvent-Free and Alternative Energy Methods: Investigating solid-state reactions or the use of alternative energy sources like microwave or infrared irradiation could significantly reduce solvent waste and reaction times. mdpi.comresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Challenges
Biocatalysis High specificity, mild reaction conditions, reduced waste. nih.gov Identifying or engineering suitable enzymes, optimizing enzyme stability and activity.
Flow Chemistry Enhanced scalability, improved safety, precise process control. mdpi.com High initial setup cost, potential for clogging, requires specialized equipment.
Infrared-Assisted Synthesis Reduced reaction times, solvent-free conditions, energy efficiency. researchgate.net Ensuring uniform heating, potential for substrate decomposition at high temperatures.

Discovery of Undiscovered Biochemical Pathways or Enzymes Involving this compound

In plants, the concentration of ACC is tightly regulated not only by its synthesis and conversion to ethylene (B1197577) but also through its conjugation to other molecules, such as malonic acid or glutamic acid. frontiersin.org A critical unexplored avenue is whether this compound exists as a natural metabolite.

Future research should aim to:

Identify Natural Occurrence: Utilize sensitive metabolomic techniques, such as liquid chromatography-mass spectrometry (LC-MS), to screen plant extracts for the presence of endogenous this compound, particularly under various stress conditions that modulate ethylene synthesis.

Discover Associated Enzymes: If the compound is found in vivo, the next step is to identify the enzymes responsible for its formation (a putative N-formyltransferase) and potential degradation (a deformylase). This would involve protein purification, gene cloning, and characterization based on sequence homology to known enzymes.

Elucidate its Metabolic Fate: Determine if the compound is a dead-end product for storage and inactivation of excess ACC or if it is a reversible conjugate that can release ACC back into the active pool, thereby acting as a dynamic regulator of ethylene production. nih.gov

Rational Design of Derivatives for Specific Biochemical Probes

This compound can serve as a scaffold for the rational design of sophisticated biochemical probes to investigate the ethylene signaling pathway and related processes. The physicochemical properties of cyclopropene (B1174273) derivatives suggest their utility as tools for chemical biology. nih.gov

Areas for development include:

Fluorescent Probes: Attaching a fluorophore to the molecule could allow for real-time visualization of its uptake, transport, and localization within cells and tissues using advanced microscopy techniques.

Photoaffinity Labels: Incorporating a photo-reactive group would enable the identification of binding proteins (e.g., transporters, enzymes, or potential receptors) through covalent cross-linking upon UV irradiation.

Inhibitor Design: The compound could be modified to act as an inhibitor for enzymes in the ethylene pathway, such as ACC synthase (ACS) or ACC oxidase (ACO). nih.gov Understanding its interaction with these enzymes could lead to the development of novel plant growth regulators.

Integration with Advanced Analytical Tools for In Situ Studies

To understand the dynamic role of this compound in a biological context, it is crucial to move beyond studies of extracted material and towards in situ analysis.

Future approaches should integrate:

High-Resolution Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI could map the spatial distribution of the compound within plant tissues, revealing its localization in specific cell types or organs during different developmental stages or stress responses.

Genetically Encoded Biosensors: Developing fluorescent biosensors that can specifically recognize this compound would enable real-time monitoring of its concentration dynamics within living cells, providing unparalleled spatiotemporal resolution.

Advanced NMR Spectroscopy: Utilizing specialized NMR techniques to study the compound's interactions with enzymes or other biomolecules in solution, providing insights into binding kinetics and conformational changes.

Exploration of Chemical Biology Applications Beyond Plant Systems

The role of ACC is not confined to the plant kingdom. Many soil bacteria possess an enzyme called ACC deaminase, which cleaves ACC into ammonia (B1221849) and α-ketobutyrate, using it as a nitrogen source and promoting plant growth by lowering ethylene-induced stress. nih.gov It has also been suggested that ACC can act as a chemoattractant for these bacteria. frontiersin.org

Unexplored research avenues include:

Microbial Interactions: Investigating whether this compound can be metabolized by microbial ACC deaminase or other enzymes. This could reveal unique interactions within the rhizosphere.

Signaling in Other Organisms: Exploring if the compound has signaling roles in bacteria, fungi, or even animal systems. As a unique amino acid derivative, it could potentially interact with unforeseen targets, opening up new areas of pharmacology or microbiology.

Development of Selective Agrochemicals: If the compound or its derivatives selectively inhibit ACC deaminase in pathogenic microbes while not affecting beneficial ones, it could lead to the development of targeted agrochemicals.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of how this compound interacts with its target proteins requires investigation at the single-molecule level and on ultrafast timescales.

Future research could employ:

Single-Molecule Force Spectroscopy (SMFS): Using techniques like atomic force microscopy (AFM), SMFS can measure the binding forces and kinetics between a single molecule of this compound and an enzyme like ACC oxidase. researchgate.net This would provide precise data on how the formyl group affects binding affinity and dissociation rates compared to the natural substrate, ACC. illinois.edu

Ultrafast Spectroscopy: Time-resolved spectroscopic methods (e.g., transient absorption spectroscopy) can monitor the electronic and structural changes in an enzyme's active site upon binding of the substrate on femtosecond to picosecond timescales, potentially capturing fleeting reaction intermediates.

Computational Modeling: Advanced quantum mechanics/molecular mechanics (QM/MM) simulations can model the docking of the compound into the active site of enzymes like ACO and predict its reactivity, complementing experimental data. nih.gov

Table 2: Proposed Advanced Studies and Their Potential Insights

Technique Target of Study Potential Insights
Single-Molecule Force Spectroscopy Interaction with ACC Oxidase/Synthase Quantify binding affinity and kinetics at the single-molecule level. researchgate.net
Ultrafast Spectroscopy Enzyme-substrate complex Observe transient intermediate states during the enzymatic reaction.
Computational Docking & QM/MM Enzyme active site binding Predict binding poses and reaction mechanisms; guide rational inhibitor design. nih.gov

Compound Glossary

Q & A

Basic: What synthetic methodologies are established for 1-Formamidocyclopropane-1-carboxylic acid, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves cyclopropanation of precursor molecules using catalysts like palladium or copper complexes. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC) derivatives are synthesized via nucleophilic substitution or ring-closure reactions under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., aqueous vs. organic phases) and reaction time to minimize by-products. Purification via ion-exchange chromatography or recrystallization improves yield (>80%) and purity (>95%) .

Advanced: What mechanistic insights exist for the decomposition of fluorinated ACC derivatives, and how do these pathways affect bioactivity?

Answer:
Fluorinated derivatives, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, undergo pH-dependent decomposition via ring-opening mechanisms. Kinetic studies using NMR and mass spectrometry reveal that fluorine substituents stabilize transition states, slowing decomposition rates by 2–3-fold compared to non-fluorinated analogs. This stabilization enhances their efficacy as inhibitors of ACC deaminase, a key enzyme in ethylene biosynthesis .

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm cyclopropane ring geometry and formamide substitution patterns (e.g., coupling constants J=4.85.2HzJ = 4.8–5.2 \, \text{Hz}) .
  • X-ray Crystallography: Resolves spatial arrangements, with bond angles (~60°) characteristic of cyclopropane strain .
  • HPLC-MS: Quantifies purity (>98%) and detects degradation products using reverse-phase C18 columns .

Advanced: How do environmental stressors influence ACC conversion to ethylene in plants, and what models study this?

Answer:
ACC oxidase (ACO) activity, which converts ACC to ethylene, increases under hypoxia or pathogen stress. Experimental models include:

  • Arabidopsis mutants: ACO-overexpressing lines show 3× higher ethylene emission under salt stress.
  • Gas Chromatography: Measures ethylene levels in headspace samples (detection limit: 0.1 ppm).
  • Transcriptomics: Identifies stress-responsive ACO isoforms (e.g., ACO2 upregulation by 5-fold under drought) .

Basic: What protocols ensure stability during storage and handling of ACC derivatives?

Answer:

  • Storage: Keep at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid exposure to moisture, which accelerates hydrolysis .
  • Handling: Use inert atmospheres (N2_2/Ar) during synthesis. Static discharge risks are mitigated via grounded equipment .

Advanced: How does cyclopropane ring strain modulate ACC reactivity in peptide chemistry?

Answer:
The ring strain (~27 kcal/mol) increases electrophilicity, enabling nucleophilic attacks at the amide carbonyl. Quantitative studies use:

  • Kinetic Isotope Effects (KIE): 2H^2H-labeling shows rate enhancements (kcat_{\text{cat}}/KM_{\text{M}} ≈ 103^3) in peptide bond formation.
  • Computational Modeling: DFT calculations predict transition-state geometries for cyclopropane ring-opening in enzymatic active sites .

Basic: What role does ACC play in microbial ecology, and how is this studied?

Answer:
ACC serves as a nitrogen source for soil microbes (e.g., Pseudomonas spp.). Methods include:

  • Stable Isotope Probing (SIP): 15N^{15}N-ACC tracks microbial assimilation via GC-MS.
  • Metagenomics: Identifies ACC deaminase genes (e.g., acdS) in rhizosphere communities .

Advanced: What strategies resolve contradictions in ACC’s dual role as a ethylene precursor and signaling molecule?

Answer:

  • Tissue-Specific Knockouts: CRISPR-Cas9 silencing of ACO in root vs. shoot tissues clarifies spatial signaling roles.
  • Microdialysis: Measures ACC flux in apoplastic fluids (detection limit: 0.5 nM) under biotic stress .

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